molecular formula C20H16N4O2S B2948363 2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712295-80-2

2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2948363
CAS No.: 712295-80-2
M. Wt: 376.43
InChI Key: YSCXJFNLMBPUHQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine core. Key structural features include:

  • Methyl group at position 7, contributing to lipophilicity.
  • Oxo group at position 5, stabilizing the dihydro-4H-pyrano ring conformation.
  • Pyridin-2-ylmethyl substituent at position 6, introducing a nitrogen-containing aromatic moiety.
  • Carbonitrile at position 3, offering a polarizable functional group for molecular interactions.

Properties

IUPAC Name

2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-12-9-15-18(20(25)24(12)11-13-5-2-3-7-23-13)17(16-6-4-8-27-16)14(10-21)19(22)26-15/h2-9,17H,11,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCXJFNLMBPUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 883490-26-4) belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the condensation of pyran derivatives with various aldehydes and nitriles. The final product can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the crystal structure reveals significant interactions through hydrogen bonding, which may influence its biological properties .

Anticancer Activity

Research has indicated that compounds similar to 2-amino-7-methyl derivatives exhibit promising anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For example, one study reported that certain pyrano derivatives showed substantial cytotoxic effects against breast and lung cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest moderate to high activity against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism is believed to involve interference with bacterial protein synthesis or cell wall integrity .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 2-amino-7-methyl compounds have been investigated for their anti-inflammatory effects. Certain derivatives have shown the ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. For instance, studies found that modifications in the molecular structure significantly enhanced COX-II selectivity and potency .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of pyrano derivatives demonstrated that compounds with specific substitutions at the pyridine ring exhibited IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The most potent derivative showed an IC50 of 0.25 µM against A549 cells, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Evaluation
In a comparative study of antimicrobial activities, 2-amino-7-methyl derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives had minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as broad-spectrum antimicrobials .

Research Findings Summary

Activity IC50 / MIC Values Notes
AnticancerIC50 = 0.25 µM (A549)Strong inhibition observed in vitro
AntimicrobialMIC = 8 - 32 µg/mLEffective against multiple bacterial strains
Anti-inflammatoryIC50 = 0.52 µM (COX-II)Enhanced selectivity compared to standard drugs

Comparison with Similar Compounds

Structural Comparisons

The pyrano[3,2-c]pyridine scaffold is highly modular, with substituent variations influencing physicochemical and biological properties. Key analogs include:

Compound Name Position 4 Substituent Position 6 Substituent Core Variation Reference
Target Compound Thiophen-2-yl Pyridin-2-ylmethyl Pyrano[3,2-c]pyridine
2-Amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (3w) 4-Nitrophenyl Benzyl Pyrano[3,2-c]pyridine
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-...-3-carbonitrile 4-Chlorophenyl Pyridin-3-ylmethyl Pyrano[3,2-c]pyridine
7-Amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile Phenyl Pyrano[2,3-d]pyrimidine

Key Observations :

  • Electron-withdrawing groups (e.g., 4-nitrophenyl in 3w) increase melting points (274–276°C) compared to electron-donating groups like thiophen-2-yl .
  • Pyridinylmethyl substituents (e.g., positions 6 in target and ) enhance solubility in polar solvents due to nitrogen lone pairs.
  • Thiophene vs. Phenyl : Thiophen-2-yl (target) may improve metabolic stability compared to phenyl (3w) due to sulfur’s resistance to oxidative degradation .
Physical and Spectral Properties
Property Target Compound (Inferred) 3w 4-Chlorophenyl Analog
Melting Point ~250–270°C* 274–276°C Not reported
Yield ~70–80%* 82% Not reported
IR Peaks (cm⁻¹) ~3400 (N–H), ~2180 (C≡N) 3428 (N–H), 2182 (C≡N) Similar
Solubility Moderate in DMSO Low in water Moderate in chloroform

*Inferred from structural analogs. Thiophene’s lower polarity vs. 4-nitrophenyl may reduce melting point slightly.

Q & A

What are the optimal synthetic conditions for preparing 2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile?

Basic Research Question
Methodological Answer:
The synthesis of this compound can be optimized using solvent-free conditions or methanol-based reactions with sodium ethoxide as a catalyst. For example, similar pyrano[3,2-c]pyridine derivatives were synthesized via cyclocondensation of ketones with malononitrile under solvent-free conditions, achieving quantitative yields . Alternative protocols using sodium in methanol for analogous pyrano-pyridine systems have also demonstrated high efficiency (yields >90%) by facilitating nucleophilic attack and cyclization steps . Key variables to optimize include reaction time (12–24 hours), temperature (60–80°C), and catalyst loading (1–5 mol%).

How can the structure of this compound be confirmed using spectroscopic and analytical techniques?

Basic Research Question
Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR signals with literature data for analogous pyrano-pyridine systems. For instance, pyrimidine carbonitrile derivatives show characteristic peaks for amino groups (δ 6.6–7.4 ppm) and pyridine/thiophene protons (δ 7.1–8.3 ppm) .
  • IR Spectroscopy : Confirm the presence of nitrile (C≡N stretch at ~2200 cm1^{-1}) and carbonyl (C=O stretch at ~1680 cm1^{-1}) groups .
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the fused pyrano-pyridine scaffold .

What experimental design strategies are recommended for studying substituent effects on the compound’s physicochemical properties?

Advanced Research Question
Methodological Answer:
A factorial design approach is ideal for evaluating substituent impacts (e.g., pyridin-2-ylmethyl vs. other alkyl groups):

  • Variables : Vary substituents at positions 4 (thiophene) and 6 (pyridin-2-ylmethyl) while keeping the core scaffold constant.
  • Response Metrics : Measure solubility (via HPLC), thermal stability (DSC/TGA), and electronic properties (UV-Vis spectroscopy).
  • Statistical Analysis : Apply ANOVA to identify significant substituent-property correlations. For example, used randomized block designs with split-split plots to analyze multiple variables in chemical systems .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Methodological Answer:
Conflicting data (e.g., unexpected 1H^1H NMR shifts) may arise from tautomerism or conformational flexibility. Strategies include:

  • Variable Temperature NMR : Probe dynamic equilibria by acquiring spectra at 25°C and −40°C .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, as demonstrated for related pyrano-pyrimidine carbonitriles .

What methodologies are suitable for evaluating the compound’s biological activity in academic research?

Advanced Research Question
Methodological Answer:

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence polarization assays. Pyridine-carbonitrile derivatives have shown activity in the low micromolar range .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., cyclin-dependent kinases).
  • ADME-Tox Profiling : Assess metabolic stability (human liver microsomes) and cytotoxicity (MTT assay on HEK-293 cells) .

How can the environmental fate and degradation pathways of this compound be studied?

Advanced Research Question
Methodological Answer:

  • Persistence Studies : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light). Monitor degradation via LC-MS/MS .
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri bioassays to evaluate acute toxicity (EC50_{50} values).
  • Metabolite Identification : Characterize degradation products (e.g., oxidized pyridine rings) using high-resolution mass spectrometry .

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